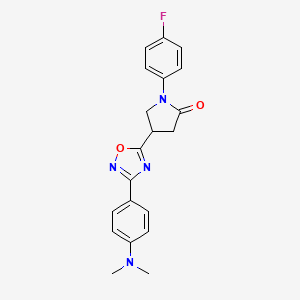

(Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiazolidinones, including compounds with complex substituents like the one , are typically synthesized via Knoevenagel condensation or related condensation reactions. These methods involve the reaction of rhodanine or thiazolidine-2,4-dione derivatives with aldehydes in the presence of catalysts, under conditions that promote the formation of the desired double bond configuration (Z or E). Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times for these compounds (Kandeel & Youssef, 2001).

Molecular Structure Analysis

The molecular structure of thiazolidinones and their derivatives has been extensively studied using various analytical techniques. X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly used to determine the geometric parameters, confirm stereochemistry, and understand the electronic structure of these compounds. Such studies reveal the non-planar nature of these molecules and the presence of intramolecular and intermolecular contacts that influence their reactivity and physical properties (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinones participate in a variety of chemical reactions, including further condensation reactions, nucleophilic addition, and cycloadditions. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups on the thiazolidinone core. For instance, reactions with nitrile oxides or azomethine ylides can lead to the formation of oxadiazines or spiro compounds, demonstrating the versatile reactivity of the thiazolidinone scaffold (Feitoza et al., 2012; Barakat et al., 2018).

Physical Properties Analysis

The physical properties of thiazolidinones, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. The introduction of substituents like difluoromethoxy groups can significantly alter these properties. X-ray crystallography and Hirshfeld surface analysis provide insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that define the solid-state properties of these compounds (Delgado et al., 2005).

Chemical Properties Analysis

The chemical properties of thiazolidinones, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the nature and position of substituents on the core structure. Studies on the complexation behavior with metals highlight the ligand properties of thiazolidinones, which are relevant for understanding their biological activities and potential as catalysts or sensors. The substitution pattern can significantly affect their binding affinity and selectivity towards different metal ions (Matczak-Jon et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Studies

- (Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one and related compounds have been synthesized and studied for their structural properties. For instance, Kandeel and Youssef (2001) discuss the reactions of similar compounds with nitrile oxides, highlighting their structural characteristics (Kandeel & Youssef, 2001).

Antimicrobial and Cytotoxic Activities

- These compounds have been explored for their antimicrobial and cytotoxic activities. Feitoza et al. (2012) synthesized a series of similar compounds, finding significant antibiotic activity against certain bacteria and cytotoxic effectiveness against specific cancer cell lines (Feitoza et al., 2012).

Inhibitory Effects and Protein Kinase Inhibition

- These compounds have been evaluated for their inhibitory effects on certain enzymes and proteins. For example, Bourahla et al. (2021) focused on synthesizing libraries of 1,3-thiazolidin-4-ones to test their activity against protein kinases, which could be relevant in treating neurological or oncological disorders (Bourahla et al., 2021).

Supramolecular Structures

- Delgado et al. (2005) explored the supramolecular structures of similar compounds, analyzing their hydrogen-bonded dimers, chains of rings, and sheet formations (Delgado et al., 2005).

Computational and Theoretical Studies

- Khelloul et al. (2016) conducted a detailed study involving X-ray crystal diffraction, NMR spectra, and theoretical investigations on a closely related compound, offering insights into its molecular structure and intermolecular interactions (Khelloul et al., 2016).

Tyrosinase Inhibition Studies

- Lingjuan et al. (2012) studied the inhibitory effect of a similar compound on tyrosinase, which is significant in understanding its potential applications in food science and biochemistry (Lingjuan et al., 2012).

Propriétés

IUPAC Name |

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S2/c18-16(19)23-13-5-3-11(4-6-13)8-14-15(22)21(17(24)25-14)10-12-2-1-7-20-9-12/h1-9,16H,10H2/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBJEYXNKRTASK-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)